molecular formula C9H10N2O2 B1393027 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxylic acid CAS No. 885278-22-8

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxylic acid

Cat. No.: B1393027
CAS No.: 885278-22-8
M. Wt: 178.19 g/mol
InChI Key: QNZSCAGHBLVEKF-UHFFFAOYSA-N
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Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

  • The compound is primarily recognized for its role as an intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders. Research indicates that derivatives of this compound exhibit potential therapeutic effects on conditions such as depression and anxiety disorders due to their interaction with neurotransmitter systems .

Case Studies

  • A study highlighted the synthesis of novel compounds derived from 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid that demonstrated significant binding affinity to serotonin receptors, suggesting applications in antidepressant drug development .

Biochemical Research

Enzyme Inhibition Studies

  • The compound is utilized in biochemical research to investigate enzyme inhibition and receptor interactions. This application is crucial for understanding metabolic pathways and the development of enzyme inhibitors as therapeutic agents .

Research Findings

  • Experimental data show that certain analogs of this compound can effectively inhibit specific enzymes involved in metabolic disorders, paving the way for new treatments .

Material Science

Polymer Incorporation

  • In material science, this compound can be incorporated into polymer matrices to enhance their physical properties. Its inclusion improves mechanical strength and thermal stability of the resulting materials .

Applications

  • This property is particularly beneficial in creating advanced materials for industrial applications where durability and heat resistance are critical.

Agricultural Chemistry

Agrochemical Formulation

  • The compound has potential applications in formulating agrochemicals. It can contribute to developing more effective herbicides and pesticides by enhancing their efficacy through improved bioactivity against target pests and weeds .

Research Insights

  • Studies have shown that formulations containing this compound exhibit increased effectiveness compared to traditional agrochemicals, leading to reduced application rates and environmental impact .

Analytical Chemistry

Detection and Quantification Methods

  • In analytical chemistry, this compound is used in methods for detecting and quantifying biomolecules. This application is essential for drug testing and environmental monitoring .

Methodologies

  • Techniques such as high-performance liquid chromatography (HPLC) have been employed to analyze samples containing this compound, demonstrating its utility in both clinical and environmental settings .

Summary Table of Applications

Field Application Key Findings/Notes
PharmaceuticalIntermediate in drug synthesisPotential antidepressant properties
BiochemicalEnzyme inhibition studiesEffective enzyme inhibitors identified
Material SciencePolymer incorporationEnhanced strength and thermal stability
Agricultural ChemistryAgrochemical formulationIncreased efficacy of herbicides/pesticides
Analytical ChemistryDetection/quantification methodsUtilized in HPLC for biomolecule analysis

Biological Activity

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxylic acid (CAS No. 885278-22-8) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula: C₉H₁₀N₂O₂
  • Molecular Weight: 178.19 g/mol
  • Structure: The compound features a naphthyridine core, which is known for its ability to interact with various biological targets.

Research indicates that naphthyridine derivatives exhibit multiple biological activities primarily through the following mechanisms:

  • Antimicrobial Activity: Compounds in this class have shown effectiveness against various pathogens, including bacteria and fungi. For instance, derivatives have been tested for their inhibitory effects on Staphylococcus aureus and Candida albicans.
  • Anticancer Properties: Several studies have highlighted the potential of naphthyridine derivatives to induce apoptosis in cancer cells. The mechanisms involve the modulation of apoptotic pathways and inhibition of cell proliferation. For example, compounds have been shown to downregulate anti-apoptotic proteins and activate pro-apoptotic factors.
  • Anti-inflammatory Effects: Naphthyridine derivatives can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This property is particularly relevant in the context of chronic inflammatory diseases.
  • Neurological Effects: Some studies suggest that these compounds may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Biological Activity Data Table

Activity Type Target Effect Reference
AntimicrobialStaphylococcus aureusInhibition of growth
AnticancerVarious cancer cell linesInduction of apoptosis
Anti-inflammatoryRAW 264.7 macrophagesReduced NO production
NeuroprotectiveNeuronal cellsProtection against apoptosis

Case Studies

  • Anticancer Activity:
    A study evaluated the cytotoxic effects of a series of naphthyridine derivatives on human cancer cell lines, including HeLa and MDA-MB-231. Results indicated significant cytotoxicity with IC₅₀ values ranging from 10 to 20 µM, suggesting potential for development as anticancer agents .
  • Anti-inflammatory Properties:
    In an experimental model of colitis in rats, administration of naphthyridine derivatives resulted in a marked decrease in inflammatory markers such as TNF-α and IL-6. This finding supports the therapeutic potential of these compounds in inflammatory bowel diseases .
  • Neuroprotection:
    A recent investigation into the neuroprotective effects of naphthyridine derivatives demonstrated their ability to prevent neuronal cell death induced by oxidative stress in vitro. The mechanism was linked to the modulation of mitochondrial function and reduction of reactive oxygen species (ROS) levels .

Properties

IUPAC Name

5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-9(13)7-4-3-6-2-1-5-10-8(6)11-7/h3-4H,1-2,5H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZSCAGHBLVEKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC1)N=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680006
Record name 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885278-22-8
Record name 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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